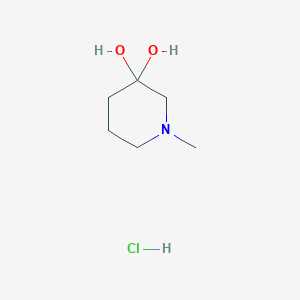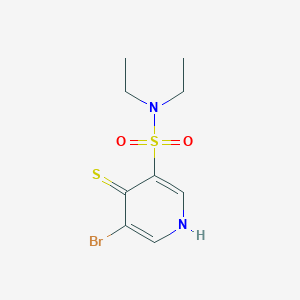
1-Methylpiperidine-3,3-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidine-3,3-diol hydrochloride is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the first position and two hydroxyl groups at the third position, along with a hydrochloride salt form. It is widely used in various fields, including pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3,3-diol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-methylpiperidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting 1-methylpiperidine-3,3-diol is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions followed by purification processes such as crystallization or recrystallization. The compound is then dried and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpiperidine-3,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidine-3,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-methylpiperidine-3,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with cellular receptors and ion channels, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered ring with one nitrogen atom.
1-Methylpiperidine: Similar structure but lacks the hydroxyl groups at the third position.
3-Hydroxypiperidine: Contains a hydroxyl group at the third position but lacks the methyl group.
Uniqueness: 1-Methylpiperidine-3,3-diol hydrochloride is unique due to the presence of both a methyl group and two hydroxyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
1-methylpiperidine-3,3-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-4-2-3-6(8,9)5-7;/h8-9H,2-5H2,1H3;1H |
InChI-Schlüssel |
VCWCYIJABFLQLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
![(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11816570.png)
![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)

![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)

![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)

![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)
![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)
